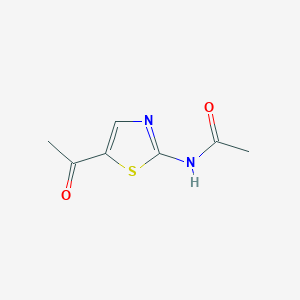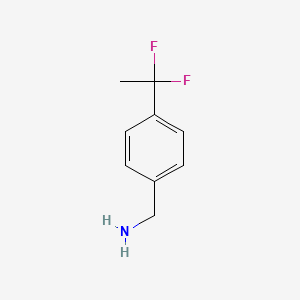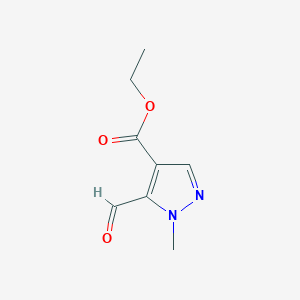
ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-41-3 . It has a molecular weight of 182.18 . It is in liquid form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The IUPAC name of this compound is ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate . The InChI code is 1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton .Physical And Chemical Properties Analysis
The melting point of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is between 39-41°C . It is a liquid at room temperature .Applications De Recherche Scientifique
Photochromic Properties
Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a derivative of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, has been shown to exhibit thermally reversible photochromism. Upon irradiation with 366-nm light in the solid state at room temperature, it displays a significant color change. This phenomenon is attributed to a photochemical intramolecular hydrogen abstraction, suggesting potential applications in photoresponsive materials (Yokoyama et al., 2004).
Structural Analysis and Applications
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and thoroughly characterized, providing a foundation for further research into pyrazole esters. Its structure offers insights into potential applications in material science, given its detailed crystallographic analysis (Viveka et al., 2016).
Corrosion Inhibition
Derivatives of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have demonstrated exceptional corrosion inhibition properties on mild steel. These findings are crucial for the development of new, efficient corrosion inhibitors for industrial applications (Dohare et al., 2017).
Development of Heterocyclic Compounds
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds have potential applications in various fields, including pharmaceuticals and material science, showcasing the versatility of pyrazole derivatives (Ghaedi et al., 2015).
Metal Coordination Polymers
Research has explored the use of derivatives of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate in constructing metal coordination polymers. These polymers exhibit unique structural features and potential applications in catalysis and materials engineering (Cheng et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium species .
Mode of Action
It is suggested that the compound interacts with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme . This interaction may inhibit the function of the enzyme, thereby affecting the survival and replication of the parasites.
Biochemical Pathways
Leishmania and Plasmodium species. This interference could disrupt the parasites’ metabolism, growth, and replication, leading to their death .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a melting point of 39-41°c These properties may influence its absorption and distribution in the body
Result of Action
The result of the action of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is the inhibition of the growth and replication of Leishmania and Plasmodium species, leading to their death . This results in the alleviation of the symptoms associated with leishmaniasis and malaria.
Action Environment
The action of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its known melting point Additionally, the compound’s efficacy may be influenced by the physiological environment within the host organism, including factors such as pH and the presence of other metabolites
Propriétés
IUPAC Name |
ethyl 5-formyl-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITOHXVZPBFYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




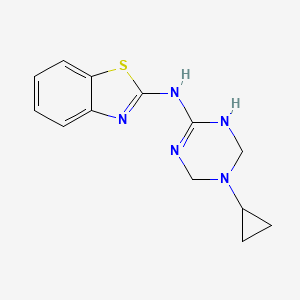
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1530603.png)
![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)
![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)
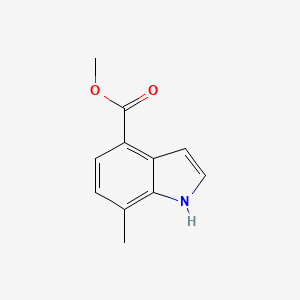
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)

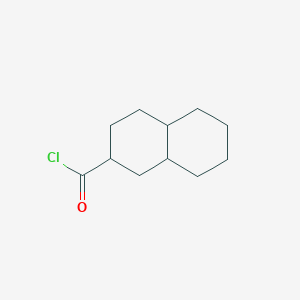
![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
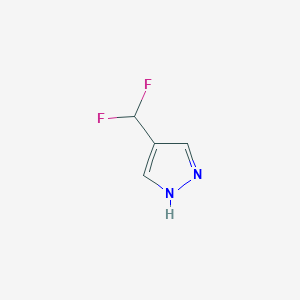
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
